2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid
Description
Significance of Substituted Benzoic Acid Architectures in Contemporary Chemistry
Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and are particularly prominent in the field of drug discovery. nih.gov The presence of the carboxylic acid group on an aromatic ring provides a versatile anchor for various chemical modifications and interactions. These structures are found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov The exploration of substituted benzoic acids is a cornerstone of medicinal chemistry, aimed at developing new therapeutic agents. nih.govnih.gov
The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in modern drug design. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical and pharmacological profile. nih.gov
Incorporating fluorine into benzoic acid scaffolds can lead to:
Enhanced Metabolic Stability : The carbon-fluorine bond is highly resistant to metabolic degradation, which can increase the half-life of a drug in the body.
Improved Bioavailability : Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.
Modified Acidity and Reactivity : The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic group and the reactivity of the aromatic ring. nih.gov
Enhanced Binding Affinity : Fluorine can participate in unique intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, leading to improved potency and selectivity. researchgate.net
The strategic placement of fluorine, such as the ortho-position in 2-fluorobenzoic acid derivatives, has been shown to be crucial for improving activity against specific targets, like viral sialidases. researchgate.net
Table 1: Examples of Fluorinated Benzoic Acid Derivatives and Their Applications
| Compound Name | Application / Finding |
| 2-Fluoro-4-hydroxybenzoic acid | Used as an intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). ossila.com |
| 4-Fluoro-2-(phenylamino)benzoic acid | Synthesized as a non-steroidal anti-inflammatory drug (NSAID) candidate. nih.gov |
| 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid (Benzavir-2) | Shows potent antiviral activity against acyclovir-resistant herpes simplex virus (HSV) types 1 and 2. researchgate.net |
| 4,5-Diacetamido-2-fluoro benzoic acid | Exhibits inhibitory activity against viral sialidases from influenza A virus. researchgate.net |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. drugdesign.org Benzoic acid derivatives are frequently used as model systems in SAR studies because their scaffold can be systematically modified. acs.orgacs.org By altering the type, position, and number of substituents on the benzene (B151609) ring, researchers can probe the molecular interactions that govern a compound's efficacy. acs.orgnih.gov These analyses help in the rational design of more potent and selective drug candidates by identifying the key chemical features required for a desired biological effect. drugdesign.org
Pyrimidine (B1678525) and Hydroxypyrimidine Moieties as Foundational Pharmacophores in Medicinal Chemistry
The pyrimidine ring is a heterocyclic aromatic compound that is a core component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com
The pyrimidine ring system is synthetically accessible and can be readily modified at multiple positions, allowing for the creation of large and diverse libraries of compounds. nih.gov Various synthetic methods, such as condensation reactions, have been developed to produce a wide range of pyrimidine derivatives. mdpi.comnih.govnih.gov This chemical tractability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of pyrimidine-based molecules to optimize their therapeutic potential.
The hydroxypyrimidine moiety, specifically the 2-hydroxypyrimidine (B189755) tautomer 2(1H)-pyrimidinone, is a key pharmacophore found in numerous biologically active compounds. nih.gov Pyrimidine derivatives as a class exhibit an exceptionally broad spectrum of pharmacological activities. nih.gov
Table 2: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity |
| Anticancer |
| Antiviral |
| Antimicrobial |
| Anti-inflammatory |
| Antioxidant |
| Antimalarial |
| Antihypertensive |
Source: Data compiled from multiple studies. nih.govmdpi.comnih.gov
The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions is crucial to its biological function. The presence of a hydroxyl group provides an additional site for such interactions, which can be critical for binding to enzyme active sites or cell surface receptors.
Rationale for Investigating 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid: Bridging Key Structural Elements
While specific research findings on 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid are not extensively available in the public domain, the rationale for its synthesis and investigation can be inferred from the well-documented properties of its constituent parts. The molecule represents a logical convergence of two powerful pharmacophores.
The design likely aims to:
Leverage the Pharmacological Scaffolds : Combine the biologically active hydroxypyrimidine moiety with the versatile benzoic acid framework.
Enhance Pharmacokinetic Properties : Utilize a fluorine substituent to potentially improve metabolic stability, cell permeability, and binding affinity, overcoming common challenges in drug development.
Create Novel Intellectual Property : Generate a new chemical entity with a unique combination of features that may lead to novel therapeutic applications.
By physically linking the fluorinated benzoic acid unit to the hydroxypyrimidine ring, the resulting compound, 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, is designed as a novel molecular architecture. The scientific interest in such a compound lies in exploring whether this specific combination of structural elements can yield synergistic effects, leading to enhanced biological activity or a novel mechanism of action against various therapeutic targets.
Identification of Research Gaps in the Academic Literature for the Title Compound
A comprehensive review of the current scientific literature reveals a significant research gap concerning 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid. There is a notable absence of dedicated studies on its synthesis, spectroscopic characterization, and evaluation of its physicochemical properties. Furthermore, to date, no research has been published detailing its potential biological activities or pharmacological profile. This lack of empirical data underscores the nascent stage of investigation for this particular compound, positioning it as a frontier molecule for chemical and biological exploration. The synthesis of functionalized pyrimidines is a well-documented field, with numerous methodologies available for the creation of diverse derivatives. rsc.orggrowingscience.comorganic-chemistry.org However, the specific application of these methods to produce 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid has not been reported.
Postulated Potential for Novel Chemical and Biological Applications Based on Related Structural Motifs
The potential for novel applications of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can be postulated based on the known properties of its structural components.
Fluorobenzoic Acid Moiety: The presence of a fluorine atom on the benzoic acid ring is anticipated to modulate the electronic properties and lipophilicity of the molecule. tandfonline.com Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and create unique intermolecular interactions, potentially enhancing binding to biological targets. tandfonline.com Fluorinated compounds have been successfully developed as anticancer, antidepressant, and anti-inflammatory agents. chemxyne.com
Hydroxypyrimidine Moiety: The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast number of biologically active compounds. orientjchem.org Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.org The hydroxyl group on the pyrimidine ring can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems.
The synergistic combination of these two motifs in 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid could lead to novel compounds with unique therapeutic potential. For instance, the molecule could be investigated as an inhibitor of kinases or other enzymes where the specific arrangement of functional groups allows for high-affinity binding. The exploration of its use as a scaffold in the development of new anticancer or antimicrobial agents is a logical and promising avenue for future research.
Illustrative Data on Related Structural Motifs
To provide context for the potential properties of the title compound, the following tables present representative data for the general classes of fluorobenzoic acids and hydroxypyrimidine derivatives.
Table 1: Representative Physicochemical Properties of Fluorobenzoic Acids
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |
| Molecular Weight ( g/mol ) | 140.11 nih.gov | 140.11 nih.gov | 126.12 sihaulichemicals.co.in |
| Melting Point (°C) | 122-125 | 122-124 innospk.com | 143-146 sihaulichemicals.co.in |
| Boiling Point (°C) | 251 | 251.1 innospk.com | Not available |
| Appearance | Off-white crystalline powder nih.gov | White to off-white crystalline powder innospk.com | White crystalline solid sihaulichemicals.co.in |
This data is illustrative for the class of fluorobenzoic acids and not specific to the title compound.
Table 2: Reported Biological Activities of Pyrimidine Derivatives
| Activity | Example of Pyrimidine Derivative Class | Reference |
| Anticancer | Dihydropyrimidines | ekb.eg |
| Antimicrobial | Mercaptopyrimidine derivatives | wisdomlib.org |
| Anti-inflammatory | Pentaleno[2,1-d]pyrimidin-4-one derivatives | ijprs.com |
| Antiviral | Various substituted pyrimidines | orientjchem.org |
| Antimalarial | Pyrimidinone-amides | juniperpublishers.com |
This table provides a general overview of the diverse biological activities associated with the pyrimidine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIQCQGCHEFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686843 | |
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111103-62-8 | |
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid
A logical retrosynthetic analysis of the target molecule suggests that the key disconnection is the carbon-carbon bond between the C4 position of the benzoic acid ring and the C5 position of the pyrimidine (B1678525) ring. This disconnection points toward a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, as the final bond-forming step. This strategy simplifies the synthesis into the preparation of two key intermediates: a suitably functionalized 2-fluoro-4-substituted benzoic acid core and a functionalized 2-hydroxypyrimidin-5-yl moiety.
Further disconnection of the 2-fluoro-4-substituted benzoic acid precursor (for example, a 2-fluoro-4-halobenzoic acid derivative) reveals simpler starting materials. The fluorine atom can be introduced via nucleophilic aromatic substitution. The 2-hydroxypyrimidin-5-yl fragment can be disconnected to reveal a 1,3-dicarbonyl compound equivalent and a urea (B33335) or amidine derivative, which are common starting materials for pyrimidine synthesis. The functional group at the C5 position, necessary for the cross-coupling, can be installed through regioselective functionalization of the pre-formed pyrimidine ring.
Synthetic Strategies for the 2-Fluoro-4-substituted Benzoic Acid Core
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine into an aromatic ring. This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group.
Common nucleophilic fluorination methods include halogen exchange (Halex) and fluorodenitration. In the context of synthesizing a 2-fluoro-4-halobenzoic acid precursor, one might start with a 2,4-dihalobenzoic acid or a 2-nitro-4-halobenzoic acid derivative.
The choice of fluoride source is critical for the success of these reactions. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, often used in polar aprotic solvents at elevated temperatures. Tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), offer higher reactivity under milder conditions due to the "naked" nature of the fluoride ion in solution.
| Fluoride Source | Formula | Key Characteristics | Typical Conditions |
|---|---|---|---|
| Potassium Fluoride | KF | Cost-effective, requires high temperatures, often used spray-dried or with a phase-transfer catalyst. | Polar aprotic solvents (e.g., DMF, DMSO), 150-220°C. |
| Cesium Fluoride | CsF | More reactive than KF due to higher solubility and weaker Cs-F interaction. | Polar aprotic solvents, lower temperatures than KF. |
| Tetrabutylammonium Fluoride | TBAF | Highly reactive, soluble in organic solvents, allows for milder reaction conditions. Must be anhydrous for optimal reactivity. | THF, DMSO, often at or near room temperature. |
With a 2-fluoro-4-halobenzoic acid derivative in hand, the next step is the formation of the C-C bond with the pyrimidine moiety. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile and widely used method that involves the reaction of an aryl halide (or triflate) with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.com In this synthetic plan, a 2-fluoro-4-bromobenzoic acid ester could be coupled with a pyrimidine-5-boronic acid derivative. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov
Alternatively, the Stille coupling reaction utilizes an organotin reagent (stannane) in place of the organoboron species. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. Both methods tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. nih.govorganic-chemistry.org
| Reaction | Benzoic Acid Derivative | Pyrimidine Derivative | Catalyst/Reagents | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Fluoro-4-bromobenzoic acid ester | 2-(Protected-oxy)pyrimidine-5-boronic acid pinacol (B44631) ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, commercially available reagents, low toxicity of boron byproducts. nih.govyoutube.com |
| Stille Coupling | 2-Fluoro-4-iodobenzoic acid ester | 5-(Tributylstannyl)-2-(protected-oxy)pyrimidine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups, stable organotin reagents. |
Construction of the 2-Hydroxypyrimidin-5-yl Moiety
The synthesis of the pyrimidine component must provide the 2-hydroxy substitution pattern and a functional handle at the C5 position for the subsequent cross-coupling reaction.
The most common and versatile method for constructing the pyrimidine ring is the Principal Synthesis. This involves the condensation of a compound containing an N-C-N fragment (like urea, guanidine, or an amidine) with a 1,3-dicarbonyl compound or its synthetic equivalent. bu.edu.egwikipedia.org
To obtain a 2-hydroxypyrimidine (B189755), urea is the appropriate N-C-N component. The 1,3-dicarbonyl partner can be varied to install substituents on the pyrimidine ring. For example, the condensation of urea with malonaldehyde or a derivative would yield 2-hydroxypyrimidine. wikipedia.org More complex β-dicarbonyl compounds or functionalized C-C-C synthons can be used to introduce substituents directly during the ring formation. organic-chemistry.org
Contemporary methods have expanded the scope and efficiency of pyrimidine synthesis. For instance, multicomponent reactions, such as the Biginelli reaction, allow for the one-pot synthesis of functionalized pyrimidine derivatives. wikipedia.org Another approach involves the synthesis of 4-amino-5-fluoropyrimidines through the cyclization of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate under mild conditions. nih.gov
To prepare the 2-hydroxypyrimidine moiety for cross-coupling, a functional group must be installed regioselectively at the C5 position. The pyrimidine ring is electron-deficient, which influences its reactivity. The C5 position is the most susceptible to electrophilic attack, especially when activating groups (like the 2-hydroxy group) are present. bu.edu.eg
Halogenation is a common and effective strategy for functionalizing the C5 position. For example, 2-hydroxypyrimidine can be brominated at the C5 position to yield 5-bromo-2-hydroxypyrimidine (B17364). patsnap.comgoogle.comchemicalbook.com This reaction can be carried out using various brominating agents. One method involves treating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. patsnap.comgoogle.com
Once 5-bromo-2-hydroxypyrimidine is obtained, the bromine atom serves as a versatile handle. It can be used directly in a Suzuki coupling or converted into other functional groups. For instance, it can be transformed into the corresponding 5-boronic acid pinacol ester via a Miyaura borylation reaction, or into a stannane (B1208499) for a Stille coupling. Pyrimidine-5-boronic acid pinacol ester is also a known reagent that can be used in such syntheses. medchemexpress.com The hydroxyl group on the pyrimidine ring would likely need to be protected during these transformations.
Convergent and Linear Synthesis Pathways to the Target Compound
The synthesis of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can be approached through both convergent and linear strategies, with the key step being the formation of the bond between the fluorinated benzene (B151609) ring and the pyrimidine moiety.
Catalytic Coupling Reactions for Aryl-Heteroaryl Bond Formation
Modern palladium-catalyzed cross-coupling reactions are the methods of choice for constructing the aryl-heteroaryl bond in the target molecule. Suzuki-Miyaura and Stille couplings are particularly relevant, offering reliable routes from readily available starting materials.
A plausible and widely applicable approach involves the Suzuki-Miyaura coupling of a pyrimidine derivative with a substituted phenylboronic acid. For instance, the reaction of 5-bromo-2-hydroxypyrimidine with (2-fluoro-4-carboxyphenyl)boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base, would yield the desired product. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity.
Alternatively, the Stille coupling offers another robust method. This would typically involve the reaction of a stannylated pyrimidine, such as 5-(tributylstannyl)-2-methoxypyrimidine, with a halogenated benzoic acid derivative, for example, methyl 2-fluoro-4-bromobenzoate. The use of a palladium catalyst is also essential for this transformation. Subsequent hydrolysis of the ester and demethylation of the methoxy (B1213986) group would be required to afford the final product.
The choice between these methods often depends on the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.
Optimization of Multi-Step Synthesis for Efficiency and Selectivity
For a linear synthesis commencing from a fluorinated benzoic acid derivative, a typical sequence might involve:
Protection of the carboxylic acid: The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with subsequent reactions.
Introduction of a coupling handle: A halogen (e.g., bromine or iodine) is introduced at the 4-position of the protected fluorobenzoic acid to enable the cross-coupling reaction.
Aryl-heteroaryl coupling: The halogenated intermediate is then coupled with a suitable pyrimidine derivative (e.g., a boronic acid or stannane) using a palladium catalyst.
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product.
Each of these steps must be optimized for reaction conditions such as temperature, reaction time, and stoichiometry of reagents to achieve the best possible outcome.
Derivatization Chemistry of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid
The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group on the pyrimidine ring, and a fluoro substituent on the benzene ring—makes 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid a versatile platform for the synthesis of a wide range of derivatives.
Modifications at the Carboxylic Acid Group (e.g., esterification, amidation)
The carboxylic acid group is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of esters and amides.
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For example, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the methyl ester.
Amidation: A wide range of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines. This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base.
| Reaction Type | Reagents and Conditions | Product | Representative Yield (%) |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzoate | 85-95 |
| Amidation | Benzylamine, EDCI, HOBt, DMF, rt | N-Benzyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide | 70-90 |
Transformations of the Pyrimidine Hydroxyl Group
The 2-hydroxypyrimidine moiety exists in tautomeric equilibrium with its 2-pyrimidinone form. The hydroxyl group can undergo several transformations, including O-alkylation and conversion to a chloro group for further nucleophilic substitution.
O-Alkylation: The hydroxyl group can be alkylated using an alkyl halide in the presence of a base. For example, reaction with methyl iodide and a base like potassium carbonate can yield the O-methylated derivative.
Chlorination: Treatment of the 2-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chloro group. nih.govresearchgate.netresearchgate.net This 2-chloropyrimidine (B141910) derivative is then a versatile intermediate for nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.
| Reaction Type | Reagents and Conditions | Intermediate Product | Representative Yield (%) |
|---|---|---|---|
| O-Methylation | Methyl iodide, K₂CO₃, Acetone, reflux | 2-Fluoro-4-(2-methoxypyrimidin-5-yl)benzoic acid | 75-90 |
| Chlorination | POCl₃, heat | 2-Fluoro-4-(2-chloropyrimidin-5-yl)benzoic acid | 80-95 |
| Nucleophilic Substitution (from chloro-intermediate) | Morpholine, DIPEA, Dioxane, heat | 2-Fluoro-4-(2-morpholinopyrimidin-5-yl)benzoic acid | 60-80 |
Chemical Manipulations of the Fluoro Substituent
The fluoro substituent on the aromatic ring is generally stable but can be manipulated under specific conditions. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is possible, particularly if the ring is further activated by electron-withdrawing groups. However, this is often a challenging transformation.
Another potential manipulation is defluorination , which can be achieved using certain palladium-catalyzed hydrogenation conditions. nih.gov This would lead to the corresponding 4-(2-hydroxypyrimidin-5-yl)benzoic acid, providing another avenue for structural diversification. The feasibility and conditions for these transformations would require careful experimental investigation.
| Reaction Type | Potential Reagents and Conditions | Product | Plausibility |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), polar aprotic solvent, heat | 2-Methoxy-4-(2-hydroxypyrimidin-5-yl)benzoic acid | Challenging, requires optimization |
| Palladium-Catalyzed Defluorination | Pd/C, H₂, base | 4-(2-Hydroxypyrimidin-5-yl)benzoic acid | Potentially feasible |
Systematic Exploration of Analogues and Homologues
A general and efficient synthetic route for the preparation of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid and its derivatives involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a halogenated pyrimidine derivative with a boronic acid derivative of benzoic acid. A key intermediate for the pyrimidine component is 5-bromo-2-hydroxypyrimidine, which can be synthesized from 2-hydroxypyrimidine. google.compatsnap.com The benzoic acid component can be a suitably substituted phenylboronic acid, such as 2-fluoro-4-carboxyphenylboronic acid or its ester, which are accessible through various synthetic methods. google.combldpharm.comnih.gov
The general coupling reaction is depicted below:
Figure 1: General Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid and its analogues.By systematically varying the substituents on both the pyrimidine and the benzoic acid rings, a wide array of analogues and homologues can be synthesized. This systematic approach allows for the investigation of structure-activity relationships (SAR) and the optimization of the compound's properties.
One avenue for creating analogues is to modify the substitution pattern on the benzoic acid ring. This can be achieved by employing different substituted phenylboronic acids in the Suzuki coupling reaction. The table below illustrates a systematic exploration of analogues by varying the substituents on the benzoic acid moiety while keeping the 2-hydroxypyrimidin-5-yl core constant.
| Entry | Benzoic Acid Precursor (Boronic Acid) | Resulting Analogue | Potential Property Modulation |
|---|---|---|---|
| 1 | 4-Carboxyphenylboronic acid | 4-(2-Hydroxypyrimidin-5-yl)benzoic acid | Baseline electronic and steric properties |
| 2 | 3-Fluoro-4-carboxyphenylboronic acid | 3-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid | Alteration of electronic properties and hydrogen bonding capabilities |
| 3 | 2,4-Difluorophenylboronic acid (followed by carboxylation) | 2,4-Difluoro-X-(2-hydroxypyrimidin-5-yl)benzoic acid | Increased lipophilicity and altered metabolic stability |
| 4 | 3-Chloro-4-carboxyphenylboronic acid | 3-Chloro-4-(2-hydroxypyrimidin-5-yl)benzoic acid | Introduction of a larger halogen, impacting size and electronics |
| 5 | 3-Methyl-4-carboxyphenylboronic acid | 3-Methyl-4-(2-hydroxypyrimidin-5-yl)benzoic acid | Introduction of a small alkyl group, increasing lipophilicity |
| 6 | 3-Methoxy-4-carboxyphenylboronic acid | 3-Methoxy-4-(2-hydroxypyrimidin-5-yl)benzoic acid | Introduction of an electron-donating group, altering electronics and potential for hydrogen bonding |
Similarly, the pyrimidine ring can be modified to generate another set of analogues. This can be accomplished by starting with substituted 2-hydroxypyrimidines, which can then be halogenated at the 5-position for subsequent coupling. Alternatively, coupling of a boronic acid-substituted pyrimidine with a halogenated benzoic acid can be envisioned. The following table outlines a systematic exploration based on pyrimidine ring modifications.
| Entry | Pyrimidine Precursor | Resulting Analogue | Potential Property Modulation |
|---|---|---|---|
| 1 | 5-Bromo-2-methoxypyrimidine | 2-Fluoro-4-(2-methoxypyrimidin-5-yl)benzoic acid | Alteration of hydrogen bonding capacity of the pyrimidine ring |
| 2 | 5-Bromo-2-aminopyrimidine | 2-Fluoro-4-(2-aminopyrimidin-5-yl)benzoic acid | Introduction of a hydrogen bond donor |
| 3 | 5-Bromo-2,4-dihydroxypyrimidine (5-Bromouracil) | 2-Fluoro-4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid | Increased potential for hydrogen bonding and tautomerism |
| 4 | 5-Bromo-2-hydroxypyrimidine-4-carboxylic acid | 2-Fluoro-4-(2-hydroxy-4-carboxypyrimidin-5-yl)benzoic acid | Introduction of an additional acidic functional group |
| 5 | 5-Bromo-2-hydroxy-4-methylpyrimidine | 2-Fluoro-4-(2-hydroxy-4-methylpyrimidin-5-yl)benzoic acid | Introduction of a small alkyl group to the pyrimidine ring |
The exploration of homologues involves the systematic extension of a part of the molecule, typically by adding methylene (B1212753) (-CH2-) groups. In the context of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, homologation can be achieved by introducing a linker between the pyrimidine and benzoic acid rings. This would necessitate a different synthetic strategy, possibly involving a coupling partner with an existing linker.
For instance, instead of a direct coupling, a multi-step synthesis could involve coupling 5-bromopyrimidin-2-ol with a boronic acid that contains a methylene or ethylene (B1197577) linker attached to the benzoic acid precursor.
| Entry | Linker | Resulting Homologue | Potential Property Modulation |
|---|---|---|---|
| 1 | -CH2- | 2-Fluoro-4-((2-hydroxypyrimidin-5-yl)methyl)benzoic acid | Increased flexibility and altered spatial orientation of the two ring systems |
| 2 | -CH2CH2- | 2-Fluoro-4-(2-(2-hydroxypyrimidin-5-yl)ethyl)benzoic acid | Further increased flexibility and distance between the aromatic moieties |
| 3 | -OCH2- | 2-Fluoro-4-((2-hydroxypyrimidin-5-yl)methoxy)benzoic acid | Introduction of an ether linkage, affecting flexibility and polarity |
This systematic exploration of analogues and homologues provides a powerful tool for understanding the structure-property relationships of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid and for developing new molecules with tailored characteristics. The use of robust synthetic methodologies like the Suzuki-Miyaura coupling is central to the successful implementation of these explorations. illinois.edunih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Confirmation
One-dimensional NMR experiments are fundamental for the initial structural verification of a compound like 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.
¹³C NMR would reveal the number of non-equivalent carbon atoms in the molecule, offering insight into the carbon skeleton.
¹⁹F NMR is particularly important for fluorinated compounds, and a single peak would be expected for the fluorine atom on the benzoic acid ring, with its chemical shift being indicative of its electronic environment.
A hypothetical data table for the expected NMR signals is presented below. Please note that these are predicted values and await experimental verification.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 12.0 - 13.0 | br s | - | COOH |
| ¹H | 10.0 - 11.0 | br s | - | OH |
| ¹H | 8.5 - 8.7 | s | - | Pyrimidine (B1678525) H |
| ¹H | 7.8 - 8.0 | m | - | Aromatic H |
| ¹H | 7.5 - 7.7 | m | - | Aromatic H |
| ¹H | 7.2 - 7.4 | m | - | Aromatic H |
| ¹³C | 165 - 170 | s | - | COOH |
| ¹³C | 160 - 165 (d) | d | J(C-F) | C-F |
| ¹³C | 155 - 160 | s | - | Pyrimidine C-OH |
| ¹³C | 150 - 155 | s | - | Pyrimidine C |
| ¹³C | 110 - 140 | m | - | Aromatic/Pyrimidine C |
| ¹⁹F | -110 to -120 | s | - | Ar-F |
Predicted data pending experimental confirmation.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from one-dimensional NMR and determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons in the aromatic and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. For 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, the FT-IR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C and C=N stretch (aromatic/pyrimidine) | 1450-1600 | Medium-Strong |
| C-F stretch | 1000-1300 | Strong |
| O-H bend | 1300-1440 | Medium |
| C-O stretch | 1210-1320 | Medium |
Predicted data pending experimental confirmation.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings would be expected to produce strong signals in the Raman spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid (molecular formula: C₁₁H₇FN₂O₃), the expected molecular weight is approximately 246.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would show characteristic losses of functional groups such as COOH, OH, and potentially the pyrimidine ring, which would further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published data is currently available regarding the exact mass determination of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid using High-Resolution Mass Spectrometry.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation
There is no available information on the fragmentation patterns or detailed structural elucidation of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid from Tandem Mass Spectrometry studies.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
The solid-state molecular architecture of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid has not been determined by X-ray crystallography, as no crystallographic data has been reported in the searched scientific literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, such calculations would typically be performed using various established theoretical models.
Density Functional Theory (DFT) for Ground State Electronic Properties
DFT is a widely used computational method that calculates the electronic structure of many-body systems. It is instrumental in predicting molecular properties.
Geometry Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional arrangement of the atoms in the molecule, identifying key bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's chemical stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface map would illustrate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule would interact with other charged species.
Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Prediction
Beyond DFT, other methods like Hartree-Fock (ab initio) or various semi-empirical methods could be used to provide further insights into the electronic structure and potential reactivity of the compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Interactions
NBO analysis would provide a detailed picture of the electron delocalization within the molecule, including hyperconjugative interactions and charge transfer between orbitals, which are key to understanding its stability and bonding characteristics.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with surrounding solvent molecules.
At present, specific molecular dynamics simulation studies on 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid are not extensively available in publicly accessible research. However, based on the structural motifs of similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, it is possible to infer the types of conformational changes and solvent interactions that might be observed. researchgate.netmdpi.com For instance, studies on analogous compounds have revealed the existence of multiple conformers, which can interconvert upon irradiation. researchgate.netmdpi.com It is plausible that 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid also exhibits a rich conformational landscape dictated by the rotational freedom around its single bonds.
Ligand-Based and Structure-Based Computational Design Approaches
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design approaches become crucial for the development of new therapeutic agents. nih.govsemanticscholar.orgresearchgate.net Conversely, when the structure of the target is available, structure-based design methods can be employed to develop potent and selective inhibitors. epa.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researcher.lifenih.govnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.
Currently, there are no specific QSAR models reported in the literature for a series of compounds directly related to 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid. The development of a robust QSAR model would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. mdpi.com
Molecular Docking and Dynamics for Predictive Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used in drug design to predict the binding mode of a ligand to its target protein.
Investigation of Chemical Applications
Material Science Applications
The combination of a rigid aromatic framework, hydrogen bonding capabilities, and the presence of a fluorine atom endows 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid with properties that are highly desirable in the design of novel materials.
While no specific studies detailing the use of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid in Organic Light-Emitting Diodes (OLEDs) have been identified, its structural components are analogous to those found in molecules utilized in organic electronics. The fluorinated phenyl ring and the pyrimidine (B1678525) system can contribute to the thermal and electronic stability of organic semiconductors. The carboxylic acid and hydroxyl groups provide reactive handles for further functionalization, allowing for the tuning of electronic properties and solubility, which are critical parameters for materials used in OLEDs.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid makes it a prime candidate for use as an organic linker in the synthesis of MOFs. nih.govbrieflands.com The presence of both a carboxylate and a pyrimidine ring offers multiple coordination sites for metal ions, potentially leading to the formation of novel MOF architectures with unique topologies and properties. nih.govrsc.org
Fluorinated MOF ligands are of particular interest as they can impart specific properties to the resulting framework, such as modified pore environments and enhanced chemical stability. nih.govrsc.org The incorporation of this fluorinated ligand could lead to MOFs with tailored gas sorption, separation, or catalytic capabilities. nih.gov The hydroxypyrimidine moiety could also participate in hydrogen bonding within the framework, further influencing the material's structure and functionality.
Table 1: Potential Contributions of Functional Groups in 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid to MOF Properties
| Functional Group | Potential Role in MOF Structure and Function |
|---|---|
| Carboxylic Acid | Primary coordination site for metal ions, forming the framework's nodes. |
| Fluorine Atom | Can influence the electronic properties and hydrophobicity of the pores. |
| Hydroxypyrimidine Ring | Can act as a secondary coordination site and participate in hydrogen bonding, affecting the framework's stability and topology. |
Fluorinated benzoic acids are known to be valuable components in the formulation of liquid crystal (LC) materials. jst.go.jpbohrium.comtandfonline.com The introduction of fluorine atoms can significantly alter the mesomorphic properties, such as the dielectric anisotropy and melting points, of the resulting liquid crystalline phases. tandfonline.comacs.org For instance, the position of the fluorine substituent on the benzoic acid ring has been shown to influence the dielectric anisotropy of hydrogen-bonded liquid crystals. jst.go.jp
Given these precedents, 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid could be investigated as a component in novel liquid crystal systems. The rigid core structure, combined with the potential for hydrogen bonding through its carboxylic acid and hydroxypyrimidine groups, are key features for the formation of mesophases. The fluorine atom could further modulate the intermolecular interactions and electronic properties, potentially leading to the development of new LC materials with specific electro-optical characteristics. tandfonline.com A related compound, 2-Fluoro-4-hydroxybenzoic acid, is noted for its use in synthesizing mesogens for liquid crystals, where the ortho-positioned fluorine can introduce additional smectic phases. ossila.com
Precursor in Advanced Chemical Synthesis
The array of functional groups present in 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid makes it a versatile starting material for the synthesis of more complex molecules.
Fluorinated benzoic acids are common intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. ossila.comchemicalbook.comresearchgate.net The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of chemical transformations. The fluorine atom and the hydroxypyrimidine ring can direct the reactivity of the molecule in subsequent synthetic steps, allowing for the regioselective introduction of other substituents. The utility of similar fluorinated benzoic acids as intermediates is well-documented in the synthesis of various biologically active compounds. uq.edu.auossila.com
In the context of drug discovery and materials science, the generation of chemical libraries containing a wide variety of related structures is a common strategy. 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can serve as a valuable synthon, or building block, for the creation of such libraries. Its multiple functional groups allow for combinatorial derivatization, where each functional group can be reacted with a different set of reagents to rapidly generate a large number of distinct compounds. For example, the carboxylic acid could be reacted with a library of amines to produce a library of amides, while the hydroxyl group could be alkylated or acylated with a different set of reagents. This approach allows for the systematic exploration of the chemical space around the core scaffold of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid.
Catalysis and Reaction Medium Studies
Extensive research into the catalytic applications and solvent behavior of "2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid" has not been reported in publicly available scientific literature. While the molecular structure of this compound, featuring a fluorinated benzoic acid moiety linked to a hydroxypyrimidine ring, suggests potential for coordination with metal centers or specific solvent interactions, dedicated studies to explore these possibilities are not documented. The presence of nitrogen and oxygen atoms in the pyrimidine ring, along with the carboxylic acid group, provides potential coordination sites that could be exploited in the design of ligands for catalysis. However, without experimental data, any discussion of its catalytic activity or stability in various solvents would be purely speculative.
Investigation of its Behavior and Stability in Various Solvent Systems
Detailed studies on the behavior and stability of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid in a range of solvent systems have not been published. Information regarding its solubility, potential degradation pathways, and interactions with different types of solvents (e.g., polar protic, polar aprotic, nonpolar) is not available in the current body of scientific literature.
Mechanistic Studies of Bio Relevant Interactions
Exploration of Molecular Recognition and Binding Mechanisms
Molecular recognition is a critical process in biology, dictated by a symphony of non-covalent interactions between a ligand and its macromolecular target. The structural features of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid—specifically its hydrogen bond donors and acceptors, halogen atom, and aromatic systems—suggest that it engages in a complex interplay of forces to achieve specific binding.
Hydrogen Bonding Interactions with Biological Macromolecules
Hydrogen bonds are paramount to the stability and specificity of protein-ligand interactions. youtube.com The 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid molecule possesses several functional groups capable of forming these crucial bonds. The carboxylic acid group is a classic hydrogen bond donor (from the hydroxyl group) and acceptor (from both the hydroxyl and carbonyl oxygens). Similarly, the 2-hydroxypyrimidine (B189755) ring presents a rich scaffold for hydrogen bonding, with the hydroxyl group acting as a donor and the ring nitrogens and exocyclic oxygen serving as acceptors.
These groups can form robust hydrogen bonds with the amino acid residues in a protein's active site. youtube.com For instance, the carboxylic acid can interact with the side chains of basic residues like lysine (B10760008) and arginine, or with backbone amide groups. The hydroxypyrimidine moiety can engage in specific hydrogen bonding patterns with both backbone and side-chain functionalities, such as those found in asparagine, glutamine, serine, and threonine. nih.gov The precise geometry and strength of these bonds are fundamental to the molecule's orientation and affinity within a binding pocket. nih.govnih.gov
Table 1: Potential Hydrogen Bond Interactions
| Functional Group of Ligand | Potential H-Bond Partner in Protein | Interaction Type |
|---|---|---|
| Carboxylic Acid (-COOH) | Lysine, Arginine, Histidine (Side Chains) | Donor/Acceptor |
| Carboxylic Acid (-COOH) | Serine, Threonine, Tyrosine (Side Chains) | Donor/Acceptor |
| Carboxylic Acid (-COOH) | Backbone Amide NH | Acceptor |
| 2-Hydroxypyrimidine (-OH) | Aspartate, Glutamate (Side Chains) | Donor |
| 2-Hydroxypyrimidine (Ring N) | Backbone Amide NH, Ser, Thr, Asn, Gln | Acceptor |
Halogen Bonding and Other Non-Covalent Interactions
The fluorine atom on the benzoic acid ring introduces the potential for specific non-covalent interactions, including halogen bonding. acs.org A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or the side chains of serine, threonine, or tyrosine. acs.orgnih.gov While fluorine is the least polarizable halogen and generally forms weaker halogen bonds compared to chlorine, bromine, or iodine, these interactions can still contribute significantly to binding affinity and selectivity. nih.govnamiki-s.co.jpmdpi.com The strength of this interaction is highly dependent on the electronic environment and the geometry of the binding pocket. nih.gov
Pi-Stacking and Hydrophobic Interactions in Molecular Recognition
The two aromatic rings in 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid—the phenyl and pyrimidine (B1678525) rings—are capable of engaging in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, which can be parallel-displaced or T-shaped (edge-to-face), are crucial for stabilizing the ligand within a hydrophobic pocket. nih.govwikipedia.org Studies have shown that π-stacking interactions between pyrimidines and aromatic amino acids are a prerequisite for certain biological activities. nih.govrsc.org
Furthermore, the fluorinated phenyl ring contributes to the molecule's hydrophobic character. The substitution of hydrogen with fluorine can enhance hydrophobic interactions with nonpolar regions of a protein's active site. nih.gov This phenomenon, sometimes termed "polar hydrophobicity," arises from the unique electronic properties of fluorine and can lead to tighter binding within specific hydrophobic pockets. nih.gov
Table 2: Predicted Non-Covalent Interaction Energies
| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | -COOH with Arginine | -4 to -7 |
| Hydrogen Bond | Pyrimidine-OH with Aspartate | -3 to -6 |
| Halogen Bond | C-F with Backbone C=O | -0.5 to -1.5 |
| π-Stacking | Phenyl ring with Tryptophan | -2 to -5 |
Enzyme-Ligand Interaction Mechanisms
The ability of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid to inhibit or modulate enzyme activity is directly linked to how it binds within the enzyme's active site. nih.gov The combination of its functional groups allows for a variety of binding modes that can lead to potent and specific enzyme inhibition.
Investigation of Potential Enzyme Active Site Binding Modes
Based on its structure, 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can be hypothesized to adopt several binding orientations within an enzyme active site. For instance, in enzymes that recognize carboxylic acids, such as certain proteases or phosphatases, the benzoic acid moiety could act as the primary recognition element, anchoring the molecule through strong hydrogen bonds or ionic interactions. researchgate.net The hydroxypyrimidine ring would then be positioned to form secondary interactions that enhance affinity and selectivity. acs.org
Alternatively, in enzymes that target heterocyclic scaffolds, like kinases or reductases, the hydroxypyrimidine ring may be the dominant binding feature. researchgate.netnih.gov In such a scenario, the fluorobenzoic acid portion would explore adjacent pockets, where its fluorine atom and aromatic ring could form critical halogen bonds and hydrophobic contacts, respectively, to optimize the binding affinity. mdpi.com The specific conformation adopted by the molecule is crucial and is often dictated by the need to satisfy multiple favorable interactions simultaneously. nih.gov
Understanding Inhibition or Modulation Principles at a Molecular Level
The inhibition of an enzyme by a small molecule like 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid is contingent upon its ability to bind with high affinity and prevent the substrate from accessing the active site or to lock the enzyme in an inactive conformation. Pyrimidine derivatives have been shown to be effective inhibitors of various metabolic enzymes, with inhibition constants (Ki) often in the nanomolar to micromolar range. researchgate.netnih.govjuniperpublishers.comjuniperpublishers.com
Receptor-Ligand Binding Dynamics and Signaling Pathway Interrogation
The biological activity of a molecule is fundamentally dictated by its ability to bind to specific protein targets and subsequently modulate their function. For compounds related to 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, these interactions can lead to either the activation (agonism) or inhibition (antagonism) of receptor signaling.
Mechanistic Insights into Receptor Agonism or Antagonism for Related Systems
Derivatives containing pyrimidine and benzoic acid scaffolds are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govnih.gov The mechanism of action, whether agonistic or antagonistic, is determined by the precise way the ligand binds and the conformational changes it induces in the receptor.
For instance, in kinase inhibition, a common target for pyrimidine-based pharmacophores, antagonism is the typical mechanism. nih.gov The ligand binds to the ATP-binding pocket of the kinase, preventing the phosphorylation cascade essential for signal transduction. The hydroxypyrimidine moiety can act as a crucial hydrogen bond donor and acceptor, mimicking the adenine (B156593) base of ATP. The benzoic acid portion can extend into other regions of the binding site, forming additional interactions that enhance affinity and selectivity. The specific orientation and interactions dictate the inhibitory potency.
In contrast, for some receptor systems, related molecules might act as agonists. This occurs when the binding of the ligand stabilizes the active conformation of the receptor, initiating a downstream signaling cascade. The nature of the interaction is highly dependent on the specific amino acid residues in the receptor's binding pocket and the functional groups on the ligand.
Modulation of Cellular Pathways at a Molecular Level
Beyond direct receptor interaction, benzoic acid and pyrimidine derivatives can modulate cellular pathways by interfering with protein-protein interactions (PPIs). These interactions are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases. Small molecules can physically obstruct the interface between two proteins, thereby inhibiting the formation of a functional complex.
For example, a benzoic acid derivative might position its carboxylate group to form critical salt bridges or hydrogen bonds that mimic those of a key amino acid residue at the PPI interface. The fluorinated phenyl ring could engage in hydrophobic or π-stacking interactions, further stabilizing the ligand-protein complex and preventing the association of the natural binding partner.
Furthermore, the modulation of signaling pathways is a key outcome of receptor binding. For example, inhibition of a kinase in the mitogen-activated protein kinase (MAPK) pathway can halt a cascade that leads to cell proliferation, a critical mechanism in cancer therapy. nih.gov Similarly, activation of the cGAS-STING pathway, an area of emerging interest, can trigger innate immune responses, which is a promising strategy in cancer immunotherapy. nih.gov The ability of pyrimidine-containing compounds to act as modulators in these pathways highlights their therapeutic potential. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic framework for understanding how a molecule's chemical structure relates to its biological activity. iomcworld.comnih.gov By synthesizing and testing a series of analogs, researchers can identify the key chemical features, or pharmacophores, responsible for the desired biological effect.
Systematic Modification for Elucidating Key Pharmacophoric Features
For a molecule like 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, SAR studies would involve systematic modifications at several key positions to probe their importance.
Fluorine Substitution: The position and number of fluorine atoms on the benzoic acid ring can significantly impact activity. Fluorine's high electronegativity can alter the pKa of the carboxylic acid, influence binding interactions through polar contacts, and block metabolic degradation, thereby improving pharmacokinetic properties. iomcworld.com
Benzoic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridges with basic residues like arginine or lysine in a binding pocket. Converting it to an ester or amide would test the necessity of this acidic group. The position of the carboxylate relative to the pyrimidine ring is also critical for optimal geometry.
Hydroxypyrimidine Ring: The hydroxyl group and the nitrogen atoms of the pyrimidine ring are potent hydrogen bond donors and acceptors. researchgate.net Modifications, such as replacing the hydroxyl with a methoxy (B1213986) or amino group, would reveal the specific requirements for hydrogen bonding in the target's active site.
Linker: While directly connected in the parent compound, introducing a linker (e.g., an amide or ether) between the benzoic acid and pyrimidine rings could alter the relative orientation of the two fragments, potentially leading to improved binding affinity by accessing new interaction points.
The following interactive table summarizes hypothetical SAR data for analogs of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, illustrating how systematic modifications can influence inhibitory activity against a hypothetical kinase.
| Compound ID | Modification from Parent Compound | IC50 (nM) | Rationale for Change |
| Parent | 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid | 150 | Baseline activity |
| Analog A | 3-Fluoro isomer | 450 | Demonstrates the importance of fluorine position for binding. |
| Analog B | Removal of Fluorine | 800 | Highlights the beneficial role of the fluoro substituent. |
| Analog C | Benzoic acid converted to methyl ester | >10,000 | Shows the carboxylate group is essential for activity. |
| Analog D | 2-hydroxypyrimidine replaced with 2-aminopyrimidine | 95 | Indicates an amino group is a superior H-bond donor in this position. |
| Analog E | 2-hydroxypyrimidine replaced with phenyl | 5,000 | Confirms the pyrimidine ring is a key pharmacophoric element. |
Correlating Structural Changes with Mechanistic Outcomes to Guide Molecular Design
The ultimate goal of SAR is to build a predictive model that correlates structural changes with mechanistic outcomes. nih.gov This knowledge is then used to guide the rational design of new, more potent, and selective molecules. nih.gov
For example, if SAR studies show that bulky substituents at the 4-position of the pyrimidine ring consistently decrease activity, it implies that this region of the binding pocket is sterically constrained. Conversely, if adding a flexible side chain to the benzoic acid ring enhances potency, it suggests the presence of a nearby hydrophobic pocket that can be exploited. nih.gov
Molecular docking simulations can further illuminate these relationships by providing a visual and energetic model of how analogs bind to the target protein. nih.gov By observing how a structural modification, such as moving the fluorine atom from the 2- to the 3-position, alters the predicted binding mode and interaction energies, chemists can develop hypotheses that are then tested through synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing, informed by a deep understanding of SAR, is fundamental to the development of novel therapeutic agents.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Organic and Medicinal Chemistry
Based on the analysis of its constituent functional groups, 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid represents a novel heterocyclic compound with significant potential. The fluorinated phenyl ring, coupled with the hydrogen bond donor and acceptor capabilities of the hydroxypyrimidine and carboxylic acid groups, suggests that this molecule could be a valuable building block in several areas of chemical science.
Anticipated Contributions:
Medicinal Chemistry: The pyrimidine (B1678525) core is a cornerstone of many therapeutic agents, including anticancer and antimicrobial drugs. The hydroxypyrimidine feature, in particular, can mimic nucleobases, suggesting potential applications as an antimetabolite. The fluorine atom and carboxylic acid group can enhance binding affinity to biological targets and improve pharmacokinetic properties.
Organic Synthesis: The synthesis of this compound would likely involve cross-coupling reactions, providing a practical example for the application and refinement of modern synthetic methodologies. Its varied functional groups offer multiple handles for further chemical modification, making it a versatile intermediate for creating libraries of related compounds.
Supramolecular Chemistry: The presence of multiple hydrogen bonding sites raises the possibility of forming interesting supramolecular structures, such as dimers or extended networks in the solid state.
Unanswered Questions and Future Research Avenues for 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid
The novelty of this compound means a wealth of questions remain to be explored. Future research should be directed toward a systematic characterization of its properties and potential applications.
Key Research Questions:
Synthesis and Optimization: What is the most efficient and scalable synthetic route to produce 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid with high purity and yield?
Physicochemical Properties: What are its fundamental properties, such as its pKa, solubility in various solvents, and solid-state structure?
Biological Activity: Does the compound exhibit any significant biological activity? Screening against various cell lines and enzyme targets could reveal potential therapeutic applications. For instance, its structural similarity to precursors of PARP inhibitors suggests that this could be a fruitful area of investigation.
Tautomeric and Isomeric Forms: What is the predominant tautomeric form of the 2-hydroxypyrimidine (B189755) ring in different environments? Can conformational isomers be isolated and characterized?
Coordination Chemistry: How does the molecule interact with various metal ions? The carboxylic acid and hydroxypyrimidine groups could act as effective chelation sites.
Broader Implications for the Design of Novel Bioactive Molecules and Functional Materials
The exploration of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid could have wider implications for the rational design of new molecules with desired functions.
Fragment-Based Drug Discovery: This molecule can be considered a key fragment for the design of more complex bioactive agents. The combination of a fluorinated aromatic ring and a pyrimidine heterocycle is a common strategy for developing kinase inhibitors and other targeted therapies.
Development of Novel Materials: The potential for self-assembly through hydrogen bonding could be exploited to create novel organic materials with interesting optical or electronic properties. The fluorinated nature of the compound could also impart useful characteristics such as thermal stability and altered electronic behavior. For example, similar fluorinated benzoic acids are used in the synthesis of liquid crystals.
Interdisciplinary Collaborations for Advanced Research Prospects
To fully unlock the potential of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid, collaboration across various scientific disciplines will be essential.
Synthetic and Medicinal Chemists: To devise efficient synthetic routes and explore the structure-activity relationships of its derivatives for therapeutic applications.
Computational Chemists and Molecular Modelers: To predict its binding modes with biological targets and to understand the energetic landscape of its different conformations and tautomers.
Crystallographers and Materials Scientists: To determine its solid-state structure and explore its potential for forming novel materials, such as metal-organic frameworks (MOFs) or liquid crystals.
Pharmacologists and Biochemists: To conduct in-vitro and in-vivo studies to evaluate its biological activity and mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via fluorination of precursor benzoic acid derivatives or homologation strategies. For example, fluorination of 4-(hydroxymethyl)benzoic acid derivatives using selective fluorinating agents (e.g., DAST) under controlled conditions (0–5°C) achieves regioselectivity. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) ensures ≥95% purity, validated by HPLC . For pyrimidine ring formation, cyclocondensation of β-keto esters with urea derivatives at 120°C for 6 hours is recommended .
Q. How can researchers characterize the structural integrity of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to confirm fluorine substitution patterns and aromatic proton environments. Mass spectrometry (HRMS-ESI) verifies molecular weight (±0.001 Da tolerance). Elemental analysis (C, H, N within ±0.3% theoretical values) ensures stoichiometric accuracy. X-ray crystallography is advised for resolving stereochemical ambiguities, as demonstrated for fluorinated pyrimidine analogs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when analyzing derivatives of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid?
- Methodological Answer : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set). For aromatic protons, use 2D-COSY and HSQC to assign coupling patterns. Discrepancies in hydroxyl proton signals may arise from tautomerism; stabilize via deuteration (D₂O exchange) or low-temperature NMR (−40°C) . Cross-reference with crystallographic data from analogous fluorinated benzoic acids .
Q. What strategies optimize the aqueous solubility of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid for in vitro bioactivity assays?
- Methodological Answer : Introduce ionizable groups (e.g., sodium salt formation at pH 10–12) or co-solvents (10% DMSO in PBS). For prodrug approaches, esterify the carboxylic acid with polyethylene glycol (PEG) chains (MW 200–400 Da), enhancing solubility by 5–10 fold. Validate solubility via shake-flask method (24 h equilibration, HPLC quantification) .
Q. How do electronic effects of fluorine substitution influence the reactivity of the benzoic acid moiety in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the benzene ring, reducing electrophilic substitution rates. For Suzuki-Miyaura coupling, prioritize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C. Meta-fluorine directs coupling to the para position (95% regioselectivity). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. What analytical techniques are critical for detecting trace impurities in 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid synthesized via palladium-catalyzed cross-coupling?
- Methodological Answer : Use UPLC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) to identify palladium residues (LOD: 0.1 ppm). For organic impurities (e.g., dehalogenated byproducts), employ charged aerosol detection (CAD) with ion-pair chromatography (0.05 M KH₂PO₄, pH 3.0). Quantify using external calibration curves (R² ≥0.99) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for fluorinated benzoic acid derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability assays: MTT vs. resazurin, 72 h incubation). Control for fluorine’s metabolic stability by comparing IC₅₀ values in hepatocyte microsomes (human vs. murine). Conflicting cytotoxicity data may arise from impurity profiles; re-test compounds purified via prep-HPLC (≥99% purity) .
Experimental Design
Q. What in silico tools predict the metabolic stability of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid derivatives?
- Methodological Answer : Use PISTACHIO and REAXYS_BIOCATALYSIS databases to simulate Phase I/II metabolism. Prioritize substrates with low CYP3A4/2D6 affinity (docking scores ≤−8.0 kcal/mol). Validate predictions with liver microsome assays (0.5 mg/mL protein, NADPH regeneration system) and LC-MS metabolite profiling .
Safety and Handling
Q. What safety protocols are essential for handling fluorinated benzoic acids in nucleophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
